

# 4-Nitrochalcone: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: 4-Nitrochalcone

Cat. No.: B191975

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## Abstract

**4-Nitrochalcone**, a derivative of chalcone, is a versatile organic compound with significant potential in medicinal chemistry and drug development. This technical guide provides an in-depth overview of **4-Nitrochalcone**, covering its chemical identity, synthesis, and key biological activities. Detailed experimental protocols for its synthesis and relevant biological assays are presented to facilitate further research. The document also includes visualizations of its proposed mechanisms of action in cancer and inflammation through signaling pathway diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

## Chemical Identity and Properties

**4-Nitrochalcone**, systematically named (2E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one, is characterized by a three-carbon  $\alpha,\beta$ -unsaturated carbonyl system linking two aromatic rings, one of which is substituted with a nitro group.

Identifier	Value	Reference
CAS Number	1222-98-6	
Molecular Formula	C <sub>15</sub> H <sub>11</sub> NO <sub>3</sub>	[1]
Molecular Weight	253.25 g/mol	[2]
Appearance	Yellow to brown crystalline powder	
Melting Point	158-160 °C	
Canonical SMILES	<chem>C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)--INVALID-LINK--[O-]</chem>	
InChI Key	WDZGGAFMGIOIQS-DHZHZOJOSA-N	[1]

## Synthesis of 4-Nitrochalcone

The most common and efficient method for synthesizing **4-Nitrochalcone** is the Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of an appropriately substituted benzaldehyde (4-nitrobenzaldehyde) with an acetophenone.

## General Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines a standard laboratory procedure for the synthesis of **4-Nitrochalcone**.

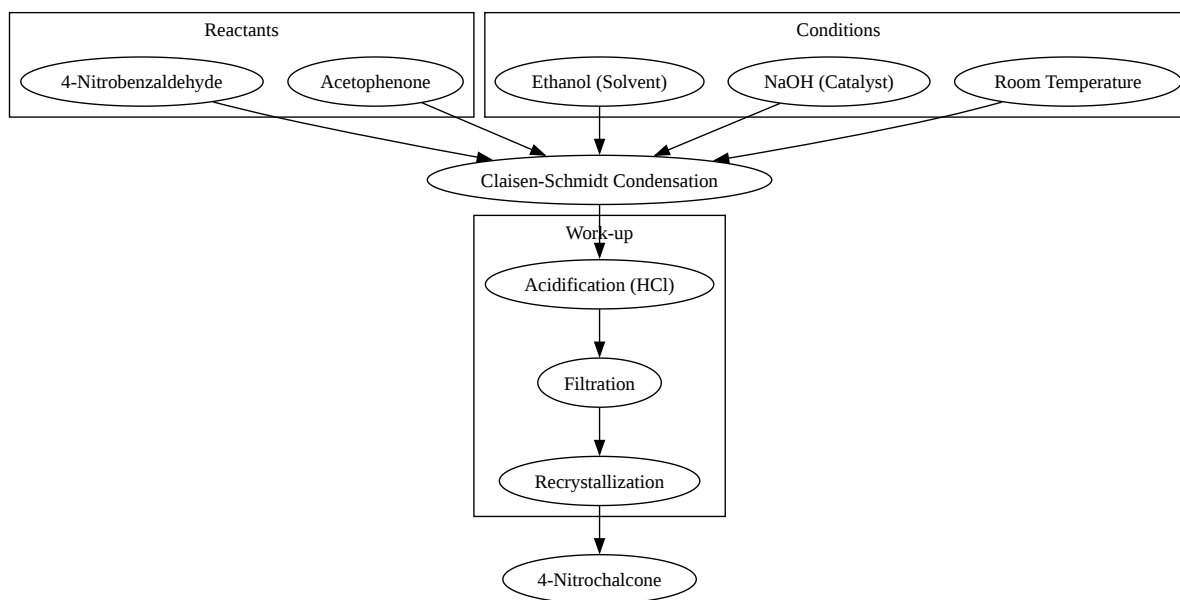
Materials:

- 4-Nitrobenzaldehyde
- Acetophenone
- Ethanol
- Sodium hydroxide (NaOH)

- Distilled water
- Hydrochloric acid (HCl, dilute solution)
- Standard laboratory glassware and stirring apparatus

Procedure:

- Dissolve an equimolar amount of 4-nitrobenzaldehyde and acetophenone in ethanol in a flask.
- Slowly add an aqueous solution of sodium hydroxide to the stirred mixture at room temperature. The reaction is typically carried out in the presence of a 40% NaOH solution.[2]
- Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored using thin-layer chromatography (TLC).[3] Stirring is often continued overnight.[2][4]
- Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with a few drops of dilute HCl.[2]
- A precipitate of **4-Nitrochalcone** will form. Collect the solid product by filtration.
- Wash the collected solid with cold water to remove any remaining base and other water-soluble impurities.
- Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure **4-Nitrochalcone**.[4]
- Dry the purified crystals and determine the yield and melting point.



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**Figure 1:** General workflow for the synthesis of 4-Nitrochalcone.

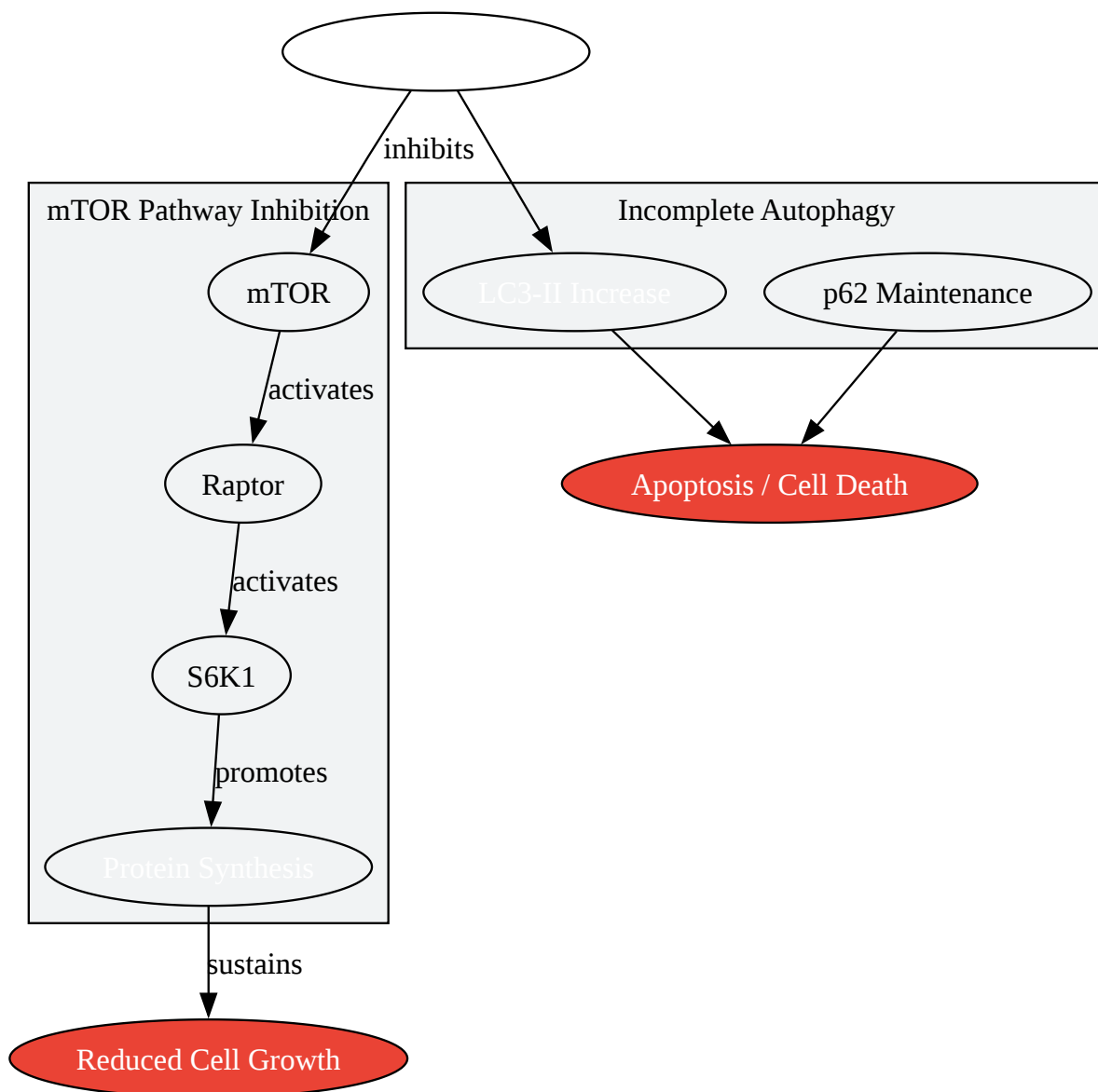
## Biological Activities and Potential Therapeutic Applications

**4-Nitrochalcone** has demonstrated a range of biological activities, making it a compound of interest for drug development, particularly in the areas of oncology, infectious diseases, and inflammatory conditions.

## Anticancer Activity

**4-Nitrochalcone** has shown promising antitumor effects in various cancer cell lines.[5] Studies have indicated its cytotoxic potential against breast cancer cells (MCF-7 and MDA-MB-231) with a lower impact on non-tumor cells.[5] In vivo studies using a solid Ehrlich carcinoma mouse model showed that oral administration of **4-Nitrochalcone** led to a significant reduction in tumor growth.[5]

Mechanism of Action: The anticancer activity of **4-Nitrochalcone** is believed to be mediated through the modulation of key cellular signaling pathways. One of the proposed mechanisms involves the inhibition of the mTOR (mammalian target of rapamycin) pathway, which is crucial for cell growth, proliferation, and survival.[5] Inhibition of mTOR effectors like Raptor and S6K1 leads to a reduction in protein synthesis.[5] Additionally, **4-Nitrochalcone** has been observed to induce an incomplete autophagic response, contributing to cell death.[5] Another reported mechanism for some nitrochalcones is the induction of reactive oxygen species (ROS) accumulation, leading to oxidative stress and subsequent apoptosis in cancer cells.[4]



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**Figure 2:** Proposed anticancer mechanism of **4-Nitrochalcone** via mTOR inhibition.

## Antibacterial Activity

Nitrochalcone derivatives have been investigated for their antibacterial properties against a variety of pathogens, including multidrug-resistant strains.[6] Studies have shown that a modified nitrochalcone exhibited antimicrobial activity with minimum inhibitory concentrations

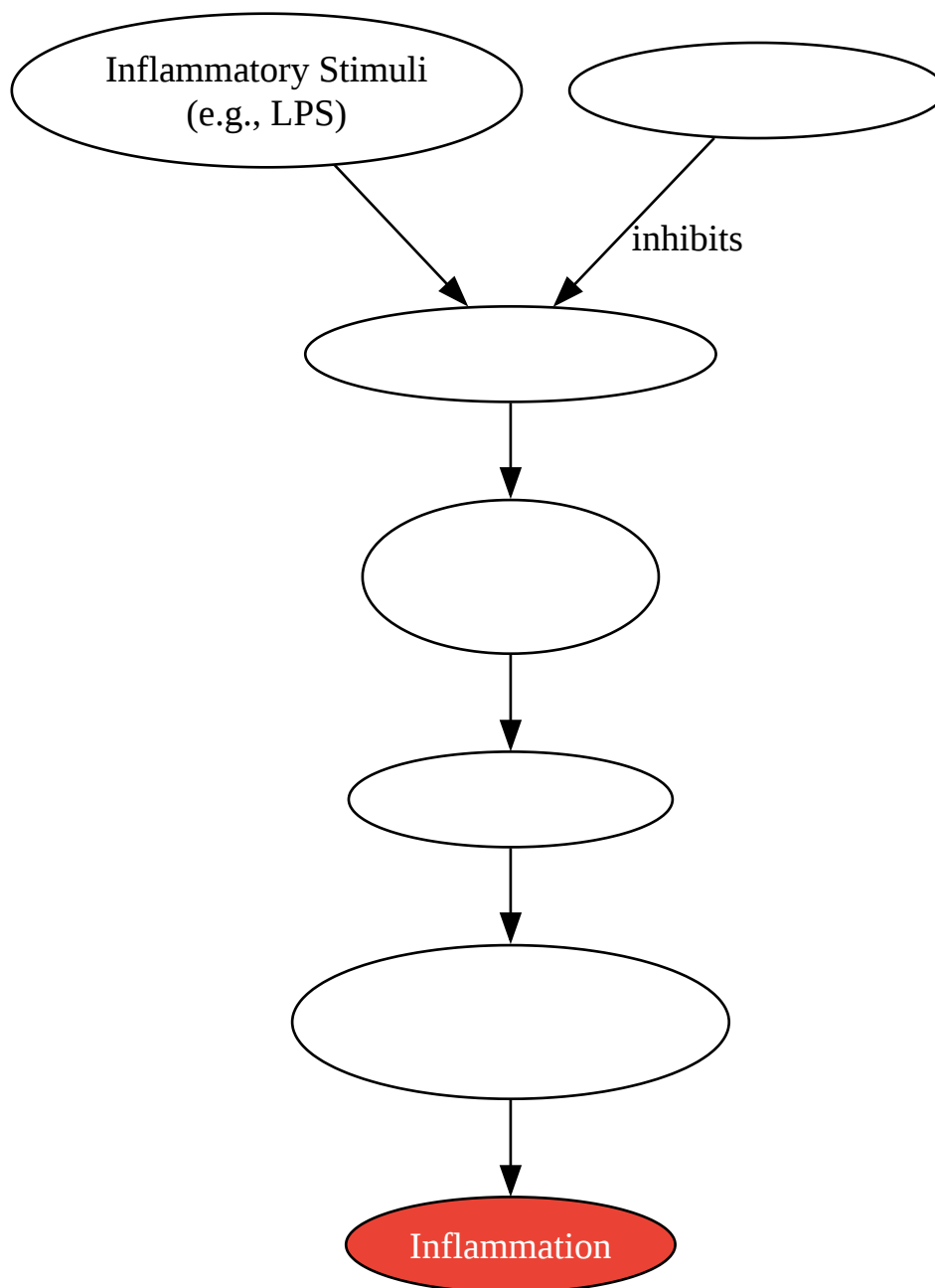
(MICs) ranging from 15.62 to 31.25  $\mu\text{g/ml}$ .<sup>[7]</sup> Furthermore, these compounds have been shown to reduce microbial adhesion and biofilm formation.<sup>[7]</sup>

**Mechanism of Action:** The antibacterial action of some chalcones may involve the potentiation of existing antibiotics. For instance, a chalcone derivative was found to enhance the activity of ampicillin against  $\beta$ -lactamase-producing *Staphylococcus aureus*, suggesting an inhibitory effect on this bacterial resistance mechanism.<sup>[8]</sup>

## Anti-inflammatory Activity

Certain chalcone derivatives, including those with nitro substitutions, have demonstrated significant anti-inflammatory effects.<sup>[9]</sup> The anti-inflammatory properties are often attributed to their ability to modulate key inflammatory pathways.

**Mechanism of Action:** A primary mechanism of the anti-inflammatory action of chalcones involves the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the production of the pro-inflammatory mediator nitric oxide (NO).<sup>[10]</sup> This inhibition can occur through the down-regulation of iNOS expression, which is often mediated by the suppression of the nuclear factor-kappa B (NF- $\kappa$ B) signaling pathway.<sup>[10][11]</sup>



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**Figure 3:** Proposed anti-inflammatory mechanism via NF- $\kappa$ B inhibition.

## Experimental Protocols for Biological Evaluation In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of **4-Nitrochalcone** on cancer cell lines.

Materials:



- Cancer cell lines (e.g., MCF-7, MDA-MB-231)
- Complete cell culture medium
- **4-Nitrochalcone** stock solution (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO (Dimethyl sulfoxide)
- 96-well plates
- Microplate reader

#### Procedure:

- Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treat the cells with various concentrations of **4-Nitrochalcone** (typically in a serial dilution) and a vehicle control (DMSO).
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- After incubation, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability as a percentage of the control and determine the IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of cell growth).

## Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of **4-Nitrochalcone** against bacterial strains.

#### Materials:

- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB)
- **4-Nitrochalcone** stock solution
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland

#### Procedure:

- Prepare serial twofold dilutions of **4-Nitrochalcone** in MHB in a 96-well plate.
- Add a standardized bacterial inoculum to each well.
- Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
- Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

## Conclusion

**4-Nitrochalcone** is a synthetically accessible compound with a broad spectrum of promising biological activities. Its demonstrated efficacy against cancer, bacteria, and inflammation warrants further investigation. The detailed protocols and mechanistic insights provided in this guide aim to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of **4-Nitrochalcone** and its derivatives in the development of novel therapeutic agents.

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